Mitoguazone

Catalog No.
S548243
CAS No.
459-86-9
M.F
C5H12N8
M. Wt
184.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mitoguazone

CAS Number

459-86-9

Product Name

Mitoguazone

IUPAC Name

2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine

Molecular Formula

C5H12N8

Molecular Weight

184.20 g/mol

InChI

InChI=1S/C5H12N8/c1-3(11-13-5(8)9)2-10-12-4(6)7/h2H,1H3,(H4,6,7,12)(H4,8,9,13)/b10-2+,11-3+

InChI Key

MXWHMTNPTTVWDM-NXOFHUPFSA-N

SMILES

CC(=NN=C(N)N)C=NN=C(N)N

Solubility

0.1 N NaOH soluble (mg/mL)
Water > 100 (mg/mL)
0.01 N NaOH partly soluble (mg/mL)
0.1 N HC1 partly soluble (mg/mL)
MeOH partly soluble (mg/mL)
50% EtOH partly soluble (mg/mL)

Synonyms

Methyl gag, Methyl-gag, Methylgag, Methylglyoxal Bis(guanylhydrazone), MGBG, Mitoguazone, NSC 32946, NSC-32946, NSC32946

Canonical SMILES

CC(=NN=C(N)N)C=NN=C(N)N

Isomeric SMILES

C/C(=N\N=C(N)N)/C=N/N=C(N)N

Description

The exact mass of the compound Mitoguazone is 184.11849 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.1 n naoh soluble (mg/ml)water > 100 (mg/ml)0.01 n naoh partly soluble (mg/ml)0.1 n hc1 partly soluble (mg/ml)meoh partly soluble (mg/ml)50% etoh partly soluble (mg/ml). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines. It belongs to the ontological category of guanidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-cancer Properties

Mitoguazone exhibits cytotoxicity, meaning it can kill cells. This property has led researchers to investigate its potential as an anti-cancer agent. Studies have explored its effects on various cancer cell lines, including those from breast, lung, and colon cancers []. The mechanism of action is believed to involve the inhibition of DNA replication and the induction of DNA damage in cancer cells [].

Mitoguazone, scientifically known as methylglyoxal-bis(guanylhydrazone), is a hydrazone compound characterized by its molecular formula C5H12N8C_5H_{12}N_8 and a molecular weight of approximately 172.20 g/mol. It is synthesized through the formal condensation of two carbonyl groups of methylglyoxal with the primary amino groups of guanylhydrazone. This compound is notable for its structural similarity to other bis-hydrazones, which often exhibit significant biological activity, particularly in the field of cancer research and treatment .

, primarily involving its hydrazone functional groups. One significant reaction is its interaction with S-adenosyl-L-methionine decarboxylase, where it acts as a competitive inhibitor. This inhibition leads to decreased levels of polyamines, which are essential for cell growth and proliferation . Additionally, Mitoguazone can induce polyamine oxidase activity in liver tissues, influencing metabolic pathways related to polyamine metabolism .

Mitoguazone exhibits notable biological activities, particularly in anticancer applications. Its mechanism of action involves the inhibition of polyamine synthesis, which is crucial for cell division and growth. By reducing polyamine levels, Mitoguazone can induce apoptosis in cancer cells. Studies have shown that it can enhance the activity of polyamine oxidase in liver tissues, which may contribute to its therapeutic effects . Furthermore, it has been reported to have potential interactions with other drugs, such as increasing the risk of methemoglobinemia when combined with Ambroxol .

The synthesis of Mitoguazone typically involves the following steps:

  • Condensation Reaction: Methylglyoxal is reacted with guanylhydrazone under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
  • Purification: The resulting product is purified through crystallization or chromatography to obtain pure Mitoguazone.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Mitoguazone has several applications in biomedical research and potential therapeutic contexts:

  • Anticancer Agent: It is primarily studied for its ability to inhibit cancer cell growth by disrupting polyamine metabolism.
  • Metabolic Studies: Due to its influence on polyamine oxidase activity, it serves as a tool for exploring metabolic pathways in liver function and disease.
  • Drug Development: Mitoguazone’s unique properties make it a candidate for developing new anticancer therapies and analogs with improved efficacy and safety profiles .

Mitoguazone shares structural similarities with several other compounds that also exhibit biological activity. Here are some notable examples:

Compound NameStructural SimilarityUnique Features
Methylglyoxal bis(guanylhydrazone) dihydrochlorideParent compoundDirectly related to Mitoguazone; used in similar applications
Trifluoromethylglyoxal bis(guanylhydrazone)Halogenated variantExhibits distinct biological properties; potential for enhanced activity
2-HydrazinobenzothiazoleHydrazine derivativeDifferent mechanism; studied for antimicrobial properties
1,3-DimethylbiguanideBiguanide structureKnown antidiabetic agent; different target pathways

Mitoguazone's uniqueness lies in its specific mechanism as a polyamine synthesis inhibitor, setting it apart from these similar compounds while still contributing to a broader understanding of hydrazones in medicinal chemistry .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

184.11849242 g/mol

Monoisotopic Mass

184.11849242 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OD5Q0L447W

Pharmacology

Mitoguazone is a guanylhydrazone with potential antineoplastic activity. Mitoguazone competitively inhibits S-adenosyl-L-methionine decarboxylase (SAMD), an enzyme involved in the synthesis of polyamines, resulting in decreased proliferation of tumor cells, antimitochondrial effects, and p53-independent apoptosis. Polyamines, specifically spermine and spermidine, are essential for thymidine kinase production, DNA synthesis, and cell proliferation. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX16 - Mitoguazone

KEGG Target based Classification of Drugs

Enzymes
Lyases (EC4)
Carboxy-lyases [EC:4.1.1.-]
AMD1 [HSA:262] [KO:K01611]

Other CAS

459-86-9

Wikipedia

Mitoguazone

Stability Shelf Life

Solution: A solution of 100 mg/mL in water stored at room temperature for 44 days showed no decomposition.

Dates

Modify: 2023-07-15
1: Ferioli ME, Bottone MG, Soldani C, Pellicciari C. Administration of the antitumor drug mitoguazone protects normal thymocytes against spontaneous and etoposide-induced apoptosis. Cell Mol Life Sci. 2004 Nov;61(21):2767-73. PubMed PMID: 15549180.
2: Ferioli ME, Berselli D, Caimi S. Effect of mitoguazone on polyamine oxidase activity in rat liver. Toxicol Appl Pharmacol. 2004 Dec 1;201(2):105-11. PubMed PMID: 15541750.
3: Tulpule A, Espina BM, Pedro Santabarbara AB, Palmer M, Schiflett J, Boswell W, Smith S, Levine AM. Treatment of AIDS related non-Hodgkin's lymphoma with combination mitoguazone dihydrochloride and low dose CHOP chemotherapy: results of a phase II study. Invest New Drugs. 2004 Jan;22(1):63-8. PubMed PMID: 14707495.
4: Ishmael DR, Chen WR, Hamilton SA, Liu H, Nordquist RE. A phase I human trial of mitoguazone and gemcitabine sequential bi-weekly treatment of cancer patients. Cancer Invest. 2003;21(4):542-9. PubMed PMID: 14533444.
5: Cheng CL, Lin EG, Chou CH. Rapid and sensitive quantitation of the antiproliferative agent mitoguazone in small volumes of plasma by high-performance liquid chromatography with ultraviolet detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2003 Aug 15;793(2):281-9. PubMed PMID: 12906902.
6: Ishmael DR, Chen WR, Nordquist JA, Liu H, Nordquist RE. Synergistic effect of sequential administration of mitoguazone (MGBG) and gemcitabine in treating tissue cultured human breast cancer cells and mammary rat tumors. Cancer Invest. 2003 Apr;21(2):217-26. PubMed PMID: 12743987.
7: Ferioli ME, Armanni A. Polyamine oxidase activity in rats treated with mitoguazone: specific and permanent decrease in thymus. Amino Acids. 2003;24(1-2):187-94. PubMed PMID: 12624752.
8: Aurlien E, Holte H, Kvaløy S, Jakobsen E, Rusten LS, Kvalheim G. Combination chemotherapy containing mitoguazone, ifosfamide, methotrexate, etoposide (MIME) and G-CSF efficiently mobilize peripheral blood progenitor cells in heavily pre-treated relapsed lymphoma patients. Eur J Haematol Suppl. 2001 Jul;64:14-20. PubMed PMID: 11486395.
9: Wiernik PH, Gordon LI, Oken MM, Harris JE, O'Connell MJ. Evaluation of mitoguazone in patients with refractory chronic lymphocytic leukemia: a phase II study (P-H482) of the Eastern Cooperative Oncology Group. Leuk Lymphoma. 1999 Oct;35(3-4):375-7. PubMed PMID: 10706462.
10: Davidson K, Petit T, Izbicka E, Koester S, Von Hoff DD. Mitoguazone induces apoptosis via a p53-independent mechanism. Anticancer Drugs. 1998 Aug;9(7):635-40. PubMed PMID: 9773808.

Explore Compound Types